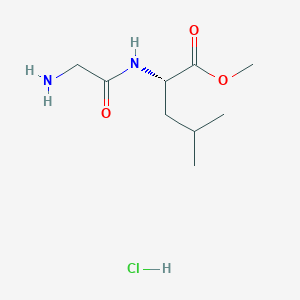

H-GLY-LEU-OME HCL

Descripción general

Descripción

H-GLY-LEU-OME HCL, also known as methyl glycyl-L-leucinate hydrochloride, is a dipeptide derivative. It is composed of glycine and leucine, with a methyl ester group attached to the leucine residue. This compound is often used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine .

Mecanismo De Acción

Target of Action

H-Gly-Leu-OMe.HCl, also known as methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate hydrochloride, is a dipeptide methyl ester . It interacts with proteases, which are enzymes that break down proteins and peptides . These proteases play a crucial role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis .

Mode of Action

Biochemical Pathways

H-Gly-Leu-OMe.HCl is involved in the proteolytic cascade, a series of protease activations leading to the breakdown of proteins . This cascade is triggered by lysosome-destabilizing adjuvants, which cause lysosome rupture and degradation of inflammatory proteins . The proteasome, a cellular complex regulating both necrotic cell death and proteolysis of inflammatory proteins, is also involved in this process .

Pharmacokinetics

The pharmacokinetics of H-Gly-Leu-OMeThe presence of the methyl ester group may influence its bioavailability . Methyl esters are often used in drug design to improve the lipophilicity and membrane permeability of compounds, potentially enhancing their absorption and distribution .

Result of Action

The primary result of H-Gly-Leu-OMe.HCl’s action is the modulation of protease activity. By interacting with proteases, it can influence the breakdown of proteins and peptides, affecting various biological processes

Action Environment

The action of H-Gly-Leu-OMe.HCl can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect enzyme activity and stability, potentially impacting the compound’s efficacy . Additionally, the presence of other molecules can influence its action, as they may compete with H-Gly-Leu-OMe.HCl for binding to proteases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-GLY-LEU-OME HCL typically involves the coupling of glycine and leucine methyl ester hydrochloride. One common method is the use of peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in the presence of a base like N-methylmorpholine (NMM). The reaction is carried out in an organic solvent such as dichloromethane (DCM) at room temperature .

Industrial Production Methods

For industrial production, the synthesis can be scaled up using automated peptide synthesizers. These machines allow for the efficient and rapid synthesis of peptides by sequentially adding amino acids to a growing peptide chain. The use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, is also common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

H-GLY-LEU-OME HCL can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The amino and ester groups can participate in oxidation and reduction reactions.

Substitution: The amino group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products Formed

Hydrolysis: Glycine and leucine with a free carboxylic acid group.

Oxidation: Oxidized derivatives of the amino and ester groups.

Reduction: Reduced forms of the amino and ester groups.

Aplicaciones Científicas De Investigación

H-GLY-LEU-OME HCL has a wide range of applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and for studying peptide bond formation.

Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.

Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.

Industry: Utilized in the production of peptide-based products and as a reagent in chemical synthesis

Comparación Con Compuestos Similares

Similar Compounds

H-LEU-OME HCL: A similar dipeptide with leucine and a methyl ester group.

H-GLY-OME HCL: A simpler compound with only glycine and a methyl ester group.

Boc-L-Phe-Leu-OMe: A protected dipeptide used in peptide synthesis

Uniqueness

H-GLY-LEU-OME HCL is unique due to its specific combination of glycine and leucine residues, which can influence its interaction with enzymes and its stability. The presence of the methyl ester group also provides additional reactivity and potential for modification .

Actividad Biológica

H-GLY-LEU-OME HCL, also known as methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate hydrochloride, is a dipeptide methyl ester that has garnered attention for its biological activities, particularly in the modulation of protease activity and its implications in various biochemical pathways. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and research applications, supported by data tables and relevant case studies.

This compound primarily interacts with proteases, influencing protein and peptide breakdown. It is involved in the proteolytic cascade—a series of activations leading to protein degradation. This interaction can significantly affect various biological processes, including:

- Protease Modulation : The compound alters the activity of specific proteases, which are crucial for numerous cellular functions.

- Biochemical Pathways : It participates in metabolic pathways where proteolysis plays a vital role, impacting cellular signaling and homeostasis.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its structure, particularly the presence of the methyl ester group. This modification enhances its bioavailability compared to other dipeptides. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Molecular Weight | 201.7 g/mol |

| Solubility | Soluble in water |

| Bioavailability | Enhanced due to methyl ester |

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Protease Inhibition : It has been shown to selectively inhibit dipeptidyl peptidase I (DPPI), a lysosomal thiol protease enriched in cytotoxic lymphocytes. This inhibition can prevent natural killer (NK) cell toxicity, suggesting potential therapeutic applications in immunotherapy .

- Cellular Uptake Mechanism : The compound is incorporated by lymphocytes through a unique facilitated transport mechanism that is distinct from typical mammalian dipeptide transport processes. This mechanism is enhanced by hydrophobic modifications at the C-terminal end of dipeptides .

- Impact on Immune Response : Studies have demonstrated that dipeptides similar to this compound can modulate immune responses by affecting lymphocyte activity and cytokine production .

Study 1: Protease Activity Modulation

A study investigated the effects of this compound on various proteases involved in immune responses. The results indicated a significant reduction in proteolytic activity when treated with the compound, suggesting its potential as an immunomodulatory agent.

Study 2: Toxicity Mechanism

Research focused on the toxicity mechanisms of leucyl-leucine methyl ester derivatives revealed that this compound could inhibit NK cell functions through DPPI inhibition, providing insights into its role in cancer therapy .

Research Applications

This compound has diverse applications across several fields:

- Chemistry : Used as a building block for peptide synthesis and studying peptide bond formation.

- Biology : Employed to investigate enzyme-substrate specificity and protein-protein interactions.

- Medicine : Explored for potential therapeutic applications in drug delivery systems and immunotherapy.

Comparison with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| H-Gly-Leu-OMe.HCl | Protease modulation | Methyl ester enhances bioavailability |

| H-Leu-OMe.HCl | Similar protease interactions | Less potent than H-Gly-Leu |

| Boc-L-Phe-Leu-OMe | Used in peptide synthesis | Protected dipeptide |

Propiedades

IUPAC Name |

methyl (2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3.ClH/c1-6(2)4-7(9(13)14-3)11-8(12)5-10;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIUAHNCGNJCML-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NC(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.